![molecular formula C19H20FN3O4S B2437147 2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(3-methoxypropyl)acetamide CAS No. 879138-87-1](/img/structure/B2437147.png)
2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(3-methoxypropyl)acetamide
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Description
2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(3-methoxypropyl)acetamide is a useful research compound. Its molecular formula is C19H20FN3O4S and its molecular weight is 405.44. The purity is usually 95%.
BenchChem offers high-quality 2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(3-methoxypropyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(3-methoxypropyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cancer Treatment
This compound has shown potential as an inhibitor of ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), an enzyme involved in the hydrolysis of cyclic guanosine monophosphate-adenosine monophosphate (cGAMP). Inhibition of ENPP1 can activate the STING pathway, promoting antitumor immunity. This makes it a promising candidate for cancer immunotherapy .
Antiviral Agents
Research has indicated that derivatives of similar compounds can act as dual antiviral and anticancer agents. These compounds can induce apoptosis in cancer cells and inhibit viral replication, making them valuable in the development of broad-spectrum antiviral therapies .
Green Chemistry Applications
The synthesis of this compound can be optimized using green chemistry techniques, such as microwave-assisted synthesis in aqueous media. This method is efficient, environmentally friendly, and can be recycled multiple times without loss of activity, highlighting its potential in sustainable chemical processes .
Drug Metabolism Studies
This compound can be used in drug metabolism and pharmacokinetics studies to understand its absorption, distribution, metabolism, and excretion (ADME) properties. Such studies are crucial for optimizing the pharmacological profile of new therapeutic agents .
Biological Evaluation of Novel Inhibitors
The compound serves as a scaffold for the design and synthesis of novel inhibitors targeting various biological pathways. Its structure can be modified to enhance potency and selectivity, making it a valuable tool in medicinal chemistry research .
Chemical Biology Research
In chemical biology, this compound can be used to study the interactions between small molecules and biological macromolecules. Its ability to inhibit specific enzymes makes it useful for probing biological pathways and understanding disease mechanisms .
Pharmaceutical Development
The compound’s potential as a therapeutic agent makes it a candidate for further development in the pharmaceutical industry. Its efficacy in preclinical models supports its advancement through the drug development pipeline .
Synthetic Organic Chemistry
The compound’s synthesis involves complex organic reactions, providing a platform for exploring new synthetic methodologies. Researchers can use it to develop and refine synthetic techniques, contributing to the advancement of organic chemistry .
These applications demonstrate the compound’s versatility and significance in various fields of scientific research. If you have any specific area you’d like to delve deeper into, feel free to let me know!
Discovery of Pyrido[2,3-d]pyrimidin-7-one Derivatives as Highly Potent and Efficacious ENPP1 Inhibitors for Cancer Treatment Discovery of novel furo[2,3-d]pyrimidin-2-one-1,3,4-oxadiazole hybrid derivatives as dual antiviral and anticancer agents Microwave-assisted synthesis of 2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ones catalyzed by DBU in aqueous medium
properties
IUPAC Name |
2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(3-methoxypropyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O4S/c1-27-9-2-8-21-16(24)12-22-15-7-10-28-17(15)18(25)23(19(22)26)11-13-3-5-14(20)6-4-13/h3-7,10H,2,8-9,11-12H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOKTXKQFPXYAHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)CN1C2=C(C(=O)N(C1=O)CC3=CC=C(C=C3)F)SC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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